Categallin
Description
Structure
3D Structure
Properties
CAS No. |
18539-40-7 |
|---|---|
Molecular Formula |
C20H16O8 |
Molecular Weight |
384.34 |
IUPAC Name |
3,4,5-trihydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one |
InChI |
InChI=1S/C20H16O8/c21-10-5-13(23)11-7-15(25)20(28-16(11)6-10)9-3-8-1-2-12(22)18(26)17(8)19(27)14(24)4-9/h1-6,15,20-23,25-26H,7H2,(H,24,27) |
InChI Key |
OMFVTFWANBUKFD-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=CC(=C4O)O)O)O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Categallin
Advanced Spectroscopic Characterization Methodologies for Categallin
Spectroscopic methods play a crucial role in confirming the structure of organic molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy provide complementary information about the arrangement of atoms, the presence of functional groups, and electronic properties cdnsciencepub.comepfl.chresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and connectivity within a molecule cdnsciencepub.comhmdb.ca. By analyzing the signals produced by atomic nuclei in a magnetic field, researchers can deduce the structure of a compound.
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons hmdb.calibretexts.org. Coupling constants provide further details about the spatial relationship between coupled nuclei. Studies on this compound have utilized ¹H NMR to help confirm its structure, with observed signals providing clues about the different types of protons present cdnsciencepub.com. For instance, the ¹H NMR spectrum of this compound has been reported to show similarities to related compounds like pyrogallin (B10753992), with specific absorptions attributed to protons on the benzotropolone system cdnsciencepub.com.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule typically gives rise to a distinct signal princeton.eduwikipedia.orglibretexts.org. The chemical shift of a ¹³C signal is influenced by the hybridization state of the carbon and the presence of electronegative atoms or pi systems nearby libretexts.orgksu.edu.sacompoundchem.com. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, ¹³C NMR, often recorded with proton decoupling, simplifies the spectrum to single peaks for each chemically distinct carbon, making it valuable for determining the number and types of carbon atoms wikipedia.orglibretexts.org. Analysis of the ¹³C NMR spectrum of this compound contributes to confirming the proposed carbon framework princeton.edu.
Two-dimensional (2D) NMR techniques provide correlation maps between different nuclei, offering crucial connectivity information that is vital for complex structure elucidation epfl.chprinceton.eduyoutube.comemerypharma.com.
COSY (COrrelation SpectroscopY): This homonuclear 2D NMR experiment reveals correlations between protons that are coupled to each other through typically two or three bonds epfl.chprinceton.eduemerypharma.com. COSY helps establish proton-proton connectivity networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlations) epfl.chprinceton.eduemerypharma.comcolumbia.edu. This technique is particularly useful for assigning carbon signals based on known proton assignments and vice versa. Edited HSQC can further distinguish between CH and CH₂ groups epfl.chcolumbia.edu.
The application of these 2D NMR techniques provides comprehensive connectivity information, allowing for the unambiguous assignment of NMR signals and confirmation of the proposed structure of this compound princeton.edu.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance epfl.chlibretexts.orgmsu.eduuni-muenchen.de. This technique is particularly useful for identifying the presence of chromophores, which are structural features containing pi electrons that absorb light in the UV-Vis region, such as conjugated systems libretexts.org. The UV-Vis spectrum of this compound shows characteristic absorption bands that are consistent with its benzotropolone structure tandfonline.comcdnsciencepub.com. These absorptions arise from electronic transitions within the conjugated pi system of the molecule. The ultraviolet spectra of this compound have been compared to those of related compounds like pyrogallin and pigment P, showing close resemblance, which supports the proposed structural type tandfonline.com.
Infrared (IR) Spectroscopy in Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation cdnsciencepub.comresearchgate.netnist.gov. Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum. The IR spectrum of this compound provides evidence for the presence of key functional groups, such as hydroxyl (O-H) and carbonyl (C=O) groups, which are expected based on its proposed structure cdnsciencepub.com. The infrared spectra of this compound have been compared to those of related pigments, showing close resemblance in their absorption patterns tandfonline.com.
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique fundamental to the structural elucidation of organic compounds, including complex polyphenols like this compound. It provides essential information regarding the molecular weight of the analyte and, through fragmentation, insights into its substructures. High-resolution mass spectrometers, often coupled with separation techniques such as liquid chromatography (LC-MS), are commonly employed for this purpose, offering high mass accuracy for elemental composition determination.
In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most abundant ion often corresponds to the molecular ion or a related species like the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, allowing for the determination of the molecular weight. For this compound, obtaining an accurate molecular weight through techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers would be a critical first step in confirming its elemental composition.
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions (such as the molecular ion) into smaller product ions. The pattern of these fragment ions is characteristic of the molecule's structure, as bonds break in predictable ways depending on their strength and the molecule's functional groups. Analyzing the m/z values of these fragment ions provides valuable clues about the connectivity and presence of specific moieties within the molecule.
Theoretical and Computational Approaches to this compound Structure
Theoretical and computational methods play an increasingly important role in complementing experimental techniques for structural elucidation and understanding molecular properties. Approaches such as Density Functional Theory (DFT) calculations and molecular modeling provide insights into electronic structure, stability, and conformational preferences that can aid in the interpretation of experimental data and the prediction of molecular behavior.
Density Functional Theory (DFT) Calculations for Structural Prediction and Validation
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and materials. In the context of structural elucidation, DFT calculations can be employed to predict molecular geometries, vibrational frequencies, and spectroscopic parameters (such as NMR chemical shifts) with reasonable accuracy. These calculated parameters can then be compared with experimental data (e.g., NMR or IR spectra) to validate proposed structures.
For this compound, DFT calculations could be used to:
Optimize the three-dimensional structure to find the most stable arrangement of atoms.
Calculate the relative energies of different possible isomers or tautomers, helping to identify the most likely structural form.
Predict spectroscopic properties, such as ¹H and ¹³C NMR chemical shifts, which can be directly compared to experimental NMR data obtained for this compound to confirm the assignment of signals and validate the proposed structure.
Investigate the electronic distribution within the molecule, providing insights into its reactivity and potential sites for chemical modifications.
DFT calculations have been successfully applied to study the electronic structure and properties of various organic molecules, including polyphenols. While specific DFT studies focused solely on this compound were not found in the immediate search, the principles and methodologies of DFT are well-established for molecules of this size and complexity, making it a valuable tool for confirming and refining the structural details determined experimentally.
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. For flexible molecules like this compound, molecular modeling, particularly techniques like conformational analysis and molecular dynamics simulations, is crucial for understanding their preferred three-dimensional shapes and how these shapes change over time.
Conformational analysis is the study of the spatial arrangements of a molecule that result from rotation around single bonds. Different conformations can have different energies, and the molecule is more likely to exist in lower-energy conformations. For a complex molecule like this compound with multiple rotatable bonds, the conformational space can be quite large. Molecular modeling techniques can systematically explore this conformational space to identify stable conformers and their relative stabilities.
Molecular dynamics simulations simulate the time evolution of a molecular system, providing information about the flexibility and dynamic behavior of the molecule in a given environment (e.g., in solution). These simulations can reveal how the molecule samples different conformations and how its shape might be influenced by interactions with the solvent or other molecules.
Applying molecular modeling and conformational analysis to this compound would involve:
Generating a set of possible starting conformations.
Using computational methods (such as force fields or more accurate quantum mechanical methods for smaller parts of the molecule) to calculate the energy of each conformation.
Identifying the lowest-energy conformers, which are expected to be the most populated under normal conditions.
Simulating the molecule's dynamics to understand its flexibility and the transitions between different conformations.
Understanding the preferred conformations and flexibility of this compound is important because the three-dimensional structure of a molecule can significantly influence its physical and chemical properties, including its reactivity and how it interacts with other molecules. While specific conformational studies on this compound were not identified, these computational approaches are routinely applied to polyphenols and would provide valuable insights into this compound's structural behavior.
Biosynthetic Pathways and Enzymatic Mechanisms of Categallin Formation
Precursor Identification and Elucidation of Biosynthetic Building Blocks
Research has identified key phenolic compounds that serve as the building blocks for Categallin. The biosynthesis involves the interaction of core catechin (B1668976) precursors with auxiliary phenolic compounds, undergoing enzymatic oxidation and subsequent condensation.
Catechins, particularly flavan-3-ols like epigallocatechin (EGC) and epicatechin (EC), are central to the formation of this compound. These compounds are abundant polyphenols found in tea leaves. wikipedia.orgmassbank.eunih.gov Studies on the oxidation of tea leaf catechins have shown that epigallocatechin is a primary precursor in the formation of this compound. tandfonline.comtandfonline.com The oxidative changes of catechins are crucial in the development of the color and taste properties of manufactured tea. jircas.go.jp
Beyond the core catechins, auxiliary phenolic compounds play a significant role in directing the oxidative condensation towards this compound formation. Research has demonstrated that the oxidation of epigallocatechin in the presence of catechol or pyrogallol (B1678534) leads to the isolation of this compound and pyrogallin (B10753992), respectively. tandfonline.comtandfonline.com This suggests that catechol, a simple o-dihydroxyphenyl compound, can participate in a similar reaction to the o-dihydroxyphenyl part of the epicatechin molecule, contributing to the formation of a benzotropolone nucleus in this compound. tandfonline.com Similarly, pyrogallol, a vic-trihydroxyphenyl compound, is involved in the formation of pyrogallin through coupled oxidation with epigallocatechin. tandfonline.comcdnsciencepub.com
Enzymatic Oxidative Condensation Mechanisms
The formation of this compound from its precursors is facilitated by enzymatic oxidative condensation. This process involves the catalytic activity of specific enzymes, leading to the coupling of phenolic units and the formation of the characteristic molecular structure of this compound.
Polyphenol oxidases (PPOs) are key enzymes in the enzymatic oxidation of polyphenols in plants, including the catechins found in tea leaves. nih.govmdpi.com Tea oxidase, a type of polyphenol oxidase found in tea leaves, has been shown to catalyze the oxidation of catechins. nih.govjircas.go.jp Studies specifically investigating the formation of this compound have utilized tea oxidase to demonstrate the oxidative condensation of epigallocatechin in the presence of auxiliary phenolics like catechol and pyrogallol. tandfonline.comtandfonline.com PPO activity is crucial in the processing of black tea, where it catalyzes the aerobic oxidation of catechins, leading to the formation of various colored compounds, including theaflavins and thearubigins. nih.govmdpi.comnih.gov While the search results primarily discuss PPO's role in the formation of theaflavins, its involvement in the oxidative processes leading to benzotropolone structures like this compound from appropriate precursors is supported by the experimental evidence of this compound formation catalyzed by tea oxidase. tandfonline.comtandfonline.com
The enzymatic synthesis of this compound likely involves the formation of mechanistic intermediates, although detailed studies specifically on this compound's intermediates are limited in the provided search results. However, research on the enzymatic oxidation of catechins by polyphenol oxidase, leading to the formation of related compounds like theaflavins, provides insights into potential intermediate steps. This process typically involves the oxidation of catechins to their corresponding quinones. mdpi.comnih.gov These quinones are highly reactive and can undergo condensation reactions. In the case of theaflavin (B1682790) formation from epicatechin and epigallocatechin, the mechanism involves the oxidation of both catechins to quinones, followed by a Michael addition of the epigallocatechin-quinone to the epicatechin-quinone, leading to the formation of a benzotropolone skeleton after further oxidation and decarboxylation. nih.gov Given the structural similarity of this compound (a benzotropolone) and its formation from epigallocatechin and catechol, it is plausible that similar quinone intermediates and subsequent condensation reactions are involved in this compound biosynthesis.
This compound belongs to the family of flavanotropolones, which also includes theaflavins and purpurogallin. These compounds share a common benzotropolone core structure and are formed through oxidative condensation reactions of phenolic precursors. The biosynthesis of theaflavins, the primary reddish-orange pigments in black tea, involves the enzymatic oxidation and condensation of flavan-3-ols like epicatechin and epigallocatechin, catalyzed by polyphenol oxidase. mdpi.comnih.govnih.govwikipedia.org The proposed mechanism for theaflavin formation involves the oxidative coupling of the B-ring of one catechin with the A-ring of another, forming the seven-membered tropolone (B20159) ring. nih.gov
Purpurogallin is another benzotropolone, typically synthesized from pyrogallol through oxidation. acs.orgnih.govwikipedia.org Enzymatic synthesis of purpurogallin from pyrogallol has been demonstrated using enzymes like laccase. nih.govresearchgate.net The formation of purpurogallin involves the oxidative dimerization and decarboxylation of phenolic compounds. acs.org
This compound's biosynthesis shares similarities with both theaflavin and purpurogallin formation in that it involves the oxidative condensation of phenolic precursors catalyzed by enzymes like polyphenol oxidase, leading to a benzotropolone structure. tandfonline.comtandfonline.comcdnsciencepub.com Specifically, the formation of this compound from epigallocatechin and catechol is analogous to the proposed mechanism for theaflavin formation from epigallocatechin and epicatechin, where the catechol moiety of epicatechin is replaced by catechol itself. tandfonline.comcdnsciencepub.com This comparative analysis highlights the common enzymatic strategies employed in nature for the synthesis of this class of complex phenolic compounds.
Factors Influencing Enzymatic Formation in vitro and in situ
The enzymatic formation of this compound from epigallocatechin and catechol in vitro is influenced by several factors, including the concentrations of the substrates and the enzyme, as well as environmental conditions. Research has indicated that the relative concentrations of the reactants play a role in the efficiency and outcome of the oxidative condensation. Specifically, the presence of an excess of catechol compared to the equimolecular quantity of epigallocatechin was found to be favorable for directing the reaction towards the formation of this compound in in vitro experiments using tea oxidase. guidetopharmacology.org This suggests that substrate availability and ratio are critical parameters influencing the enzymatic synthesis of this compound.
While specific detailed studies on all factors affecting this compound formation were not extensively available in the provided literature, general principles of enzyme kinetics and catalysis apply. Factors such as enzyme concentration, temperature, and pH of the reaction medium are known to significantly influence the rate and yield of enzymatic reactions. Optimal ranges for these parameters would typically exist for tea oxidase activity in catalyzing this compound formation in vitro. The presence of cofactors or inhibitors, if any are involved in the tea oxidase activity related to this specific reaction, would also impact the enzymatic efficiency.
Synthetic Methodologies for Categallin and Its Analogs
Chemical Synthesis Approaches to the Benzotropolone Core
Chemical synthesis provides several routes to construct the benzotropolone core. Research has explored the synthesis and properties of benzotropones and benzotropolones through different chemical transformations. beilstein-journals.org Early approaches included the oxidation of benzo mdpi.comannulenes and multi-step syntheses often involving condensation reactions. beilstein-journals.org Another reported method for synthesizing 4,5-benzotropolone involves the cycloaddition of dichloroketene, generated in situ, with indene, followed by hydrolysis of the resulting adduct. beilstein-journals.org
Oxidative coupling is a key chemical strategy for assembling the benzotropolone core, particularly from phenolic precursors like catechol and pyrogallol (B1678534) derivatives. This process typically involves the oxidation of these phenolic substrates to reactive species such as free radicals or quinones, which then undergo coupling or polymerization. ufl.edutandfonline.com Studies have investigated the oxidative coupling of various phenolic compounds, including hydroquinone, resorcinol, catechol, and pyrogallol, catalyzed by agents like the soil mineral birnessite (d-MnO2). ufl.edutandfonline.com The effectiveness of Mn(IV) oxide as a catalyst in the synthesis of humic acids through oxidative polymerization varied depending on the phenolic compound, showing the greatest effect with catechol, followed by pyrogallol. tandfonline.com Naturally occurring molecules containing gallol units, such as pyrogallol and certain catechin (B1668976) derivatives, can serve as building blocks in oxidative polymerization reactions. mdpi.com Similar to catechols, gallols can yield quinone derivatives upon oxidation, leading to the formation of crosslinks, including galloquinone dimers that can be converted to purpurogallin. mdpi.com The use of oxidizing agents like NaIO4 can accelerate this crosslinking process. mdpi.com
Enzymatic methods, particularly those mediated by peroxidases, offer a route for the in vitro synthesis of compounds containing the benzotropolone structure through oxidative coupling. google.com For instance, various benzotropolone compounds, including theaflavin (B1682790), have been synthesized by the enzymatic oxidative coupling of molecules possessing pyrogallol and catechol units. google.com This reaction is catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H2O2). google.com This enzymatic approach has been highlighted as a straightforward, controllable, and reproducible method for synthesizing benzotropolone derivatives with good yields. google.com Research has also explored HRP-mediated enzymatic polymerization in heterogeneous systems for creating functional particles. researchgate.net Peroxidase-mediated reactions are also relevant in the formation of other polyphenolic compounds and conjugates. jmb.or.krnih.govnih.govrsc.org
Directed synthesis strategies aim to control the outcome of a chemical reaction to preferentially form a specific product. While direct information on "directed synthesis strategies for Categallin" within the search results is limited, the broader concepts of directed C-H oxygenation for synthesizing catechols pkusz.edu.cn and template-directed synthesis for controlled assembly of molecular chains rsc.orgnih.gov are relevant. These approaches suggest potential avenues for the directed synthesis of this compound, possibly involving directing groups to control the regioselectivity of coupling reactions or using molecular templates to guide the formation of the benzotropolone core or its precursors in a controlled manner.
Chemo-Enzymatic Synthesis Protocols
Chemo-enzymatic synthesis protocols integrate chemical and enzymatic steps to capitalize on the strengths of both methodologies, such as the high specificity and selectivity of enzymes and the versatility of chemical transformations. frontiersin.org This combined approach has been successfully applied to the synthesis of various complex molecules, including N-glycans and derivatives of propenylbenzene. frontiersin.orgfrontiersin.orgrsc.orgrsc.org In the context of benzotropolones, chemo-enzymatic methods could involve the chemical synthesis of intermediate compounds followed by enzymatic reactions to complete the synthesis or introduce specific modifications. frontiersin.org This strategy provides a novel pathway for the creation of diverse molecular structures. frontiersin.org
Synthesis of this compound Derivatives and Structural Analogs for Research Purposes
The synthesis of this compound derivatives and structural analogs is essential for investigating their biological activities and potential applications. This involves modifying the fundamental benzotropolone structure or designing molecules based on similar structural frameworks. Studies have reported the synthesis and evaluation of new benzotropolone derivatives featuring structural modifications at multiple positions. nih.gov The creation of these derivatives is driven by the need to explore their biological profiles, such as their ability to inhibit specific enzymes or pathways. nih.gov
The design of structural analogs often follows principles aimed at modulating the parent compound's properties, including its biological activity, solubility, and stability. For this compound analogs, design principles can involve altering the substituents on the benzotropolone core or exploring related polycyclic structures. nih.gov While specific design principles for this compound analogs based on related scaffolds are not explicitly detailed in the search results, the synthesis of other derivatives, such as coumarin (B35378) compounds derived from pyrogallol or resorcinol, exemplifies the use of related phenolic scaffolds as starting points to generate a range of structures with different substitution patterns. mdpi.com Similarly, the multi-component synthesis of highly functionalized γ-lactam derivatives demonstrates the principle of building structural diversity from simpler units. nih.gov These examples highlight how modifying the starting materials or reaction pathways can lead to a library of analogs with varied structural features for research and evaluation.
Exploration of Substituent Effects on Synthetic Yields and Product Purity
The synthesis of catechols and their derivatives, including compounds like this compound, can be challenging due to factors such as low regioselectivity and the susceptibility of the products to oxidation. wur.nl The presence and nature of substituents on the catechol core or reacting partners significantly influence the efficiency and outcome of synthetic routes, impacting both the final product yield and purity. sigmaaldrich.com
Studies on the synthesis of dibenzosultams, which utilize a catechol function, have explored the effect of different substituents on reaction speed and isolated yields. rsc.org These reactions, often carried out under basic conditions with heat, involve the oxidation of the catechol followed by nucleophilic addition. rsc.org The nature of substituents on both the primary aromatic ring (ring A) and the group attached to the sultam nitrogen can be varied, resulting in isolated yields ranging from 43% to 86% after purification. rsc.org This demonstrates that while the reaction is robust and reproducible across various substituents, the specific substituents present directly influence the achievable yield. rsc.org
The synthesis of bis(dioxaborole)s from catechol and substituted phenylene diboronic acids also illustrates how substituents affect yield. rsc.org For example, the reaction of catechol with 2,5-dihexyl-1,4-phenylene diboronic acid yielded the product in 82%, while using 2,5-dinonyl-1,4-phenylene diboronic acid resulted in a 61% yield, and 2,5-didodecyl-1,4-phenylene diboronic acid gave a 49% yield. rsc.org This indicates that the nature and size of the alkyl substituents on the phenylene diboronic acid significantly impact the yield of the resulting bis(dioxaborole).
While specific detailed research findings and data tables directly correlating substituent effects on the synthetic yield and purity solely for this compound itself are not extensively available in the provided search results, the principles observed in the synthesis of substituted catechols and related catechol-containing structures are highly relevant. The studies on dibenzosultams, catechol nitrile derivatives, and bis(dioxaborole)s collectively demonstrate that the electronic and steric properties of substituents play a crucial role in reaction efficiency, influencing reaction rates, selectivity, and ultimately, the yield and purity of the isolated products. rsc.orgreading.ac.ukrsc.org Optimization of reaction conditions, including the careful consideration of substituent effects, is a critical aspect of synthetic chemistry to maximize yield and purity. sigmaaldrich.comprinceton.edunih.govchemrxiv.org
Below is a conceptual representation of how substituent effects might be presented in a data table, based on the types of findings discussed in the search results regarding substituted catechols and related syntheses:
| Entry | Core Structure | Substituent(s) (R) | Reaction Conditions | Observed Yield (%) | Purity (%) | Key Observations on Substituent Effect |
| 1 | Catechol Derivative A | R = Electron-donating group | Standard conditions | Higher | High | May increase reaction rate or favor specific regioselectivity. |
| 2 | Catechol Derivative A | R = Electron-withdrawing group | Standard conditions | Lower to Moderate | Variable | May decrease reaction rate or impact stability. |
| 3 | Catechol Derivative B | R' = Bulky group | Optimized conditions | Moderate | Moderate to High | Steric hindrance may affect accessibility to reactive sites. |
| 4 | Catechol Derivative B | R' = Small group | Optimized conditions | Higher | High | Reduced steric hindrance may improve reaction efficiency. |
| 5 | Catechol Derivative C | R'' = Group influencing solubility | Specific solvent system | Variable | Can be challenging | Solubility can impact reaction homogeneity and isolation. |
Advanced Research Methodologies for Categallin Analysis
Chromatographic Separation Techniques for Categallin Isolation and Quantification
Chromatography plays a pivotal role in separating this compound from complex matrices, allowing for its subsequent analysis and purification. Various chromatographic methods are applicable, depending on the desired outcome – be it analytical quantification or preparative isolation.
Column Chromatography for Preparative Isolation
Column chromatography is a valuable technique for the preparative isolation and purification of compounds from crude extracts, often on a larger scale than analytical HPLC iipseries.orgpatsnap.comorgchemboulder.com. It involves a stationary phase packed in a column and a mobile phase that elutes the compounds iipseries.orgorgchemboulder.com.
For the isolation of gallotannins and related polyphenols, adsorbents such as silica (B1680970) gel or Sephadex LH-20 are commonly used as stationary phases woodj.orgnih.govfrontiersin.orgnih.gov. The choice of mobile phase depends on the polarity of the target compounds and the stationary phase, often involving a series of solvents of increasing polarity to elute different components orgchemboulder.comuvic.ca. For example, Sephadex LH-20 column chromatography using ethanol (B145695) and acetone (B3395972) solutions has been used to separate gallotannin-rich fractions from plant extracts nih.govfrontiersin.org. Silica gel column chromatography with various solvent systems has also been employed for the isolation of gallotannins woodj.orgnih.gov. The fractions collected during column chromatography are typically analyzed by other techniques, such as TLC or HPLC, to monitor the separation and identify the fractions containing the desired compound orgchemboulder.comuvic.ca.
Hyphenated Techniques in this compound Research
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive analysis of complex samples.
HPLC-MS for Detailed Compositional and Structural Analysis
HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique widely applied in the analysis of natural products, including gallotannins and related polyphenols creative-proteomics.comnih.govnih.govnih.gov. This technique separates compounds by HPLC and then introduces the separated components into a mass spectrometer, which measures their mass-to-charge ratio (m/z) illinois.edunebiolab.com.
HPLC-MS provides detailed information about the molecular weight of the compounds present in a sample, aiding in their identification illinois.edu. Tandem mass spectrometry (MS/MS), where selected ions are fragmented and the fragments are analyzed, provides additional structural information, allowing for the tentative identification and structural elucidation of known and unknown compounds nih.govfrontiersin.orgresearchgate.net. This is particularly useful for analyzing complex mixtures containing numerous structurally similar polyphenols. HPLC-MS/MS has been used to identify various gallotannins based on their molecular ions and characteristic fragmentation patterns resulting from the loss of galloyl units frontiersin.orgresearchgate.net. The use of high-resolution mass spectrometry (HR-MS) further enhances the accuracy of elemental composition determination nih.gov.
While direct HPLC-MS data specifically on this compound is limited in the provided results, its structural relation to theaflavins and catechins, which are analyzed by HPLC-MS cdnsciencepub.comcolab.wsresearchgate.net, suggests that this technique would be invaluable for confirming its presence, determining its molecular weight, and gaining structural insights through fragmentation analysis.
HPLC-NMR for On-line Structural Elucidation
High-Performance Liquid Chromatography coupled with Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is a powerful hyphenated technique employed for the separation and subsequent structural elucidation of components within complex mixtures. This method is particularly valuable in the field of natural product analysis, where intricate matrices often contain numerous structurally similar compounds, such as polyphenols found in tea, including this compound scispace.comcdnsciencepub.comjircas.go.jpchemwhat.it. The coupling of the high separation efficiency of HPLC with the detailed structural information provided by NMR spectroscopy allows for the on-line identification and characterization of eluted compounds without the need for isolation, which can be time-consuming and challenging for unstable or low-abundance analytes scispace.comchemwhat.itresearchgate.net.
The fundamental principle involves passing the effluent from an HPLC column directly into the flow cell of an NMR spectrometer chemwhat.it. As individual components elute from the column, their NMR spectra are acquired in real-time or near real-time. This provides detailed information about the chemical environment and connectivity of atoms within each separated molecule, enabling their structural determination nih.gov.
HPLC-NMR systems can operate in different modes, primarily on-flow and stop-flow. In the on-flow mode, NMR spectra are continuously acquired as the mobile phase flows through the NMR flow cell. This mode is useful for obtaining rapid 1D 1H NMR data for well-separated peaks, suitable for identifying principal components or confirming the presence of known compounds. However, the short residence time of the analyte in the NMR coil in on-flow mode can limit sensitivity and the ability to acquire more complex 2D NMR data necessary for the full structural elucidation of unknown or minor components.
The stop-flow mode addresses this limitation by temporarily halting the flow of the mobile phase when a peak of interest is detected by a primary detector (such as a UV detector) chemwhat.it. The eluted compound is then held within the NMR flow cell, allowing for extended acquisition times. This enables the collection of more sensitive 1D NMR spectra and, crucially, 2D NMR data (e.g., COSY, TOCSY, HSQC, HMBC), which provide vital through-bond and through-space correlation information essential for assembling the complete molecular structure. Loop collection is another variation that allows for the collection of multiple fractions of an eluting peak for subsequent analysis.
Significant technological advancements have enhanced the capabilities of HPLC-NMR over the years. These include the development of more sensitive NMR probes, such as cryogenic probes, and the miniaturization of NMR components, allowing for the analysis of smaller sample quantities and improved detection limits scispace.comjircas.go.jp. The integration with other detectors, such as mass spectrometry (HPLC-NMR-MS), further increases the power of the technique by providing complementary molecular weight and fragmentation information alongside the structural data from NMR cdnsciencepub.com.
For compounds like this compound, which are complex natural products formed through oxidative processes from catechins in tea, HPLC-NMR would be an invaluable tool for structural elucidation. Analyzing tea extracts, which contain a variety of polyphenols and related pigments, presents a significant separation challenge. HPLC provides the necessary separation power to isolate this compound from co-eluting compounds. Subsequently, the on-line NMR detection would allow for the acquisition of detailed structural information for the separated this compound peak. Stop-flow or loop collection approaches would be particularly beneficial for obtaining sufficient data to confirm or elucidate the complex benzotropolone structure of this compound.
While HPLC-NMR is a highly suitable technique for the analysis and structural elucidation of natural products like this compound, specific detailed research findings or data tables focusing solely on the application of HPLC-NMR for the structural elucidation of this compound were not found in the consulted literature. Studies on this compound's structure have historically relied on synthesis and various spectroscopic methods, including standard NMR performed on isolated compounds. However, the principles and demonstrated applications of HPLC-NMR in natural product chemistry indicate its strong potential for analyzing this compound within complex mixtures.
Molecular and Cellular Research on Categallin S Interactions
Mechanistic Investigations of Categallin's Biological Activities (Non-Clinical)
Non-clinical mechanistic studies are crucial for elucidating the fundamental biochemical and molecular pathways through which this compound may exert its effects. These in vitro investigations provide insights into its interactions with cellular components in a controlled laboratory setting.
While specific in vitro studies on this compound's modulation of cellular signaling pathways are not extensively documented, research on the broader class of catechins suggests potential mechanisms. Catechins are known to interact with a variety of cellular signaling cascades that are crucial for regulating cellular functions such as growth, differentiation, and apoptosis. nih.gov
Key signaling pathways that are often modulated by catechins include:
Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are central to the cellular response to external stimuli and stress. Catechins have been shown to influence the phosphorylation status of key proteins within these cascades, such as ERK, JNK, and p38 kinases.
NF-κB Signaling Pathway: This pathway is critically involved in inflammatory responses and cell survival. Catechins can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
PI3K/Akt Signaling Pathway: This pathway plays a significant role in cell survival, proliferation, and metabolism. Some catechins have been observed to modulate the activity of key components of this pathway.
The modulation of these pathways is often initiated by the interaction of catechins with cell surface receptors or intracellular signaling proteins. nih.gov These interactions can trigger a cascade of events, leading to changes in gene expression and cellular responses. The specific effects can vary depending on the cell type and the concentration of the compound. researchgate.net
| Signaling Pathway | Key Proteins Involved | Potential Effect of Catechin (B1668976) Modulation |
|---|---|---|
| MAPK Pathway | ERK, JNK, p38 | Regulation of cell proliferation and stress response |
| NF-κB Pathway | IKK, IκBα, NF-κB | Anti-inflammatory effects |
| PI3K/Akt Pathway | PI3K, Akt, mTOR | Modulation of cell survival and metabolism |
The interaction of catechins with enzymes is a key aspect of their biological activity. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org The inhibition can be reversible or irreversible. libretexts.org Reversible inhibition is characterized by the inhibitor's ability to dissociate from the enzyme, and can be categorized into three main types: competitive, non-competitive, and uncompetitive inhibition. worthington-biochem.comkhanacademy.org
Competitive Inhibition: In this mechanism, the inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. worthington-biochem.com This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org
Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). wikipedia.org This binding alters the enzyme's conformation, reducing its catalytic efficiency, regardless of whether the substrate is bound. khanacademy.org
Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. wikipedia.org This binding event prevents the conversion of the substrate to the product. libretexts.org
While specific enzymes targeted by this compound have not been extensively identified, catechins, in general, are known to inhibit a range of enzymes, including those involved in metabolic and inflammatory processes. The specific type of inhibition and the potency of the effect depend on the structure of the catechin and the target enzyme.
| Inhibition Type | Inhibitor Binding Site | Effect on Enzyme Kinetics |
|---|---|---|
| Competitive | Active site | Increases Km, Vmax remains unchanged |
| Non-competitive | Allosteric site | Decreases Vmax, Km remains unchanged |
| Uncompetitive | Enzyme-substrate complex | Decreases both Vmax and Km |
The antioxidant properties of catechins are well-documented and are largely attributed to their chemical structure, particularly the presence of hydroxyl groups on their aromatic rings. researchgate.net These compounds can act as antioxidants through several mechanisms, primarily by scavenging free radicals. nih.govresearchgate.net
Free radicals are highly reactive molecules with unpaired electrons that can cause damage to cellular components such as DNA, proteins, and lipids. Catechins can neutralize these radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and preventing it from causing further damage. nih.gov
The primary mechanisms of radical scavenging by catechins include:
Hydrogen Atom Transfer (HAT): In this process, the phenolic hydroxyl group of the catechin donates a hydrogen atom to a free radical, thus neutralizing it. A lower bond dissociation enthalpy (BDE) of the O-H bond in the catechin facilitates this process. mdpi.com
Single Electron Transfer followed by Proton Transfer (SET-PT): A catechin molecule can donate an electron to a free radical, forming a radical cation. This is then followed by the transfer of a proton to neutralize the radical.
The catechol group (two adjacent hydroxyl groups on an aromatic ring), which is a structural feature of this compound, is particularly effective at scavenging free radicals, as it can donate two hydrogen atoms. researchgate.net The resulting ortho-quinone is relatively stable, which contributes to the potent antioxidant activity of these compounds. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the molecular-level interactions between a ligand, such as this compound, and its protein target. nih.gov By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net
While specific molecular docking studies focusing on this compound are not widely available, the methodology is broadly applied to investigate the interactions of other catechins and flavonoids with various protein targets, including enzymes and receptors. nih.gov These studies can provide valuable insights into the potential binding modes of this compound and help to rationalize its biological activities.
The general workflow of a molecular docking study involves:
Preparation of the Protein and Ligand Structures: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the ligand (this compound).
Defining the Binding Site: Identifying the active or allosteric site on the protein where the ligand is expected to bind.
Docking Simulation: Using a docking algorithm to explore various possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the specific molecular interactions.
Such computational studies can guide further experimental research and aid in the design of new molecules with improved activity. nih.gov
Structure-Activity Relationship (SAR) Studies for Research Discovery
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for understanding how the chemical structure of a molecule influences its biological activity. youtube.comnih.gov By systematically modifying the structure of a compound and observing the resulting changes in its biochemical effects, researchers can identify the key structural features responsible for its activity. mdpi.com
While specific SAR studies on this compound are limited, the general principles derived from studies on the broader class of catechins and flavonoids can be applied. The biological activities of these compounds are closely linked to their characteristic flavan-3-ol (B1228485) skeleton.
Key structural motifs that are important for the biochemical effects of catechins include:
The Number and Position of Hydroxyl Groups: The hydroxyl (-OH) groups on the aromatic rings are crucial for the antioxidant and radical scavenging activities of catechins. The catechol structure on the B-ring is particularly important for high antioxidant capacity.
The Galloyl Moiety: The presence of a galloyl group esterified at the 3-position of the C-ring has been shown to significantly enhance the biological activities of some catechins, including their enzyme inhibitory and antioxidant effects.
Stereochemistry: The spatial arrangement of atoms (stereochemistry) at the chiral centers of the catechin molecule can also influence its biological activity, as it affects how the molecule fits into the binding sites of target proteins.
By analyzing how variations in these structural features affect biological activity, researchers can develop a deeper understanding of the molecular mechanisms of action and potentially design more potent and selective analogues.
SAR Derived from Comparisons with Related Flavanotropolones (e.g., Purpurogallin, Theaflavins)
The structure-activity relationship (SAR) of flavanotropolones, a class of polyphenolic compounds characterized by a benzotropolone skeleton, is crucial for understanding their biological activities. By comparing the structures of purpurogallin and various theaflavins, key chemical features that govern their efficacy as, for example, antioxidant and anti-inflammatory agents can be elucidated.
Purpurogallin , a simple benzotropolone, serves as a foundational structure for SAR comparisons. It is formed by the oxidation of pyrogallol (B1678534). Its bioactivity is significantly influenced by the hydroxyl groups on its benzotropolone core.
Theaflavins , found in black tea, are more complex, consisting of a benzotropolone ring derived from the co-oxidation of two different catechins. Theaflavins possess a more intricate structure, featuring additional rings and hydroxyl groups. The four main derivatives are theaflavin (B1682790) (TF1), theaflavin-3-gallate (B192532) (TF2A), theaflavin-3'-gallate (TF2B), and theaflavin-3,3'-digallate (B1259011) (TF3).
Key determinants in the SAR of these compounds include:
Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the aromatic rings are paramount for the antioxidant activity of flavanotropolones. These groups act as hydrogen donors, which is a primary mechanism for neutralizing free radicals.
Galloyl Moieties: In theaflavins, the presence and number of gallate groups (a gallic acid ester) significantly enhance their biological potency. For instance, theaflavin-3,3'-digallate (TF3), which has two galloyl groups, generally exhibits stronger antioxidant and anticancer activities compared to theaflavins with one or no galloyl groups. cuny.edu This is attributed to the additional hydroxyl groups provided by the gallate esters.
The following table summarizes the comparative antioxidant activities of purpurogallin and various theaflavins, highlighting the influence of their structural differences.
| Compound | Key Structural Features | Antioxidant Activity (IC50, µM) - DPPH Assay |
|---|---|---|
| Purpurogallin | Simple benzotropolone core | Data not consistently available in comparative studies |
| Theaflavin (TF1) | Benzotropolone core, no galloyl groups | Variable, generally higher IC50 than gallated derivatives |
| Theaflavin-3-gallate (TF2A) | One galloyl group | Intermediate activity |
| Theaflavin-3'-gallate (TF2B) | One galloyl group | Intermediate activity |
| Theaflavin-3,3'-digallate (TF3) | Two galloyl groups | Lower IC50, indicating higher potency |
Future Research Directions and Unexplored Avenues for Categallin
Comprehensive Elucidation of Minor Biosynthetic Pathways and Intermediates
While the primary biosynthetic pathway of catechins and their galloylated derivatives is generally understood, the details of minor pathways and transient intermediates involved in Categallin formation in plants remain less explored. Future research should aim to comprehensively elucidate these less-understood steps. This could involve employing advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy to identify and characterize fleeting intermediates. nih.gov Isotopic labeling studies could also provide valuable insights into the flow of carbon atoms and the sequence of enzymatic transformations. Understanding these minor pathways could reveal alternative routes for enzymatic synthesis or provide precursors for the generation of this compound analogs.
Advanced Mechanistic Studies on this compound's Interactions within Defined Biological Systems in vitro
Although some biological activities of this compound may have been observed, a detailed understanding of its precise molecular mechanisms within defined biological systems in vitro is often lacking. Future research should delve into advanced mechanistic studies. This could involve investigating this compound's interactions with specific enzymes, receptors, or signaling pathways using techniques such as surface plasmon resonance, isothermal titration calorimetry, and reporter gene assays. nih.gov Cellular assays using knockout or knockdown models could help identify key proteins or pathways mediated by this compound. Such studies, conducted in well-controlled in vitro environments, are crucial for establishing clear cause-and-effect relationships and understanding the fundamental biological actions of the compound. nih.gov
Exploration of this compound's Role in Complex Natural Product Matrices
This compound naturally occurs within complex matrices of other natural products in plants. The potential synergistic, additive, or antagonistic effects of this compound in combination with these co-occurring compounds are largely unexplored. Future research should investigate the role of this compound within these complex matrices. This could involve studying the biological activities of well-characterized extracts containing this compound and its related compounds, followed by fractionation and activity correlation studies. rsc.orgresearchgate.net Metabolomics approaches could be employed to profile the chemical composition of different plant sources and link the presence and concentration of this compound and other compounds to observed biological effects. Understanding these interactions is crucial for appreciating the full biological impact of this compound in its natural context and for developing potential applications of botanical extracts.
Application of Artificial Intelligence and Machine Learning in this compound Research (e.g., retrosynthesis prediction, activity prediction based on molecular descriptors)
The application of Artificial Intelligence (AI) and Machine Learning (ML) techniques holds significant promise for accelerating this compound research. mdpi.comsciopen.comcam.ac.ukcaltech.educaiml.org Future directions include utilizing AI for retrosynthesis prediction, where algorithms can suggest efficient synthetic routes for this compound based on desired structural features. ML models can be trained on existing biological data to predict the activity of this compound or its analogs based on their molecular descriptors, potentially identifying new biological targets or optimizing structural modifications for enhanced efficacy. mdpi.comcaltech.edu Furthermore, AI could be used for data mining of large biological datasets to uncover previously unrecognized correlations between this compound and biological pathways or disease states. mdpi.com These computational approaches can significantly streamline the research process, guiding experimental design and potentially leading to the discovery of novel properties or applications of this compound.
Q & A
Q. How can researchers isolate Categallin from natural sources, and what methodological challenges arise during purification?
Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like HPLC or column chromatography. Key challenges include minimizing degradation during extraction and distinguishing this compound from structurally similar polyphenols. Validation via NMR and mass spectrometry is critical to confirm purity .
Q. What spectroscopic methods are most reliable for characterizing this compound’s structure, and how should conflicting spectral data be resolved?
UV-Vis, FTIR, and 2D-NMR (e.g., HSQC, HMBC) are standard. Discrepancies in spectral peaks (e.g., overlapping signals from hydroxyl groups) require cross-validation with synthetic analogs or computational modeling (DFT calculations) to resolve ambiguities .
Q. How should researchers design in vitro assays to evaluate this compound’s antioxidant activity while minimizing interference from co-extracted compounds?
Use controlled solvent partitioning (e.g., liquid-liquid extraction) to remove interfering phenolics. Assays like DPPH or ORAC should include blank controls and dose-response curves. Validate specificity using knockout extracts (this compound-depleted samples) .
Q. What criteria determine the selection of model organisms for studying this compound’s bioavailability in preclinical studies?
Prioritize organisms with metabolic pathways analogous to humans (e.g., rodents for hepatic metabolism). Include pharmacokinetic parameters like AUC and Cmax, and validate findings using tandem mass spectrometry (LC-MS/MS) .
Q. How can researchers standardize quantification of this compound in complex matrices like plant extracts or biological fluids?
Develop a calibration curve using a certified reference standard. Employ internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS. Cross-validate with multiple detection methods (e.g., UV and fluorescence) .
Advanced Research Questions
Q. What experimental strategies address contradictory findings in this compound’s pro-oxidant vs. antioxidant effects across cell lines?
Conduct redox potential measurements under physiological conditions (pH, O2 levels). Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) with flow cytometry to quantify cell-specific responses. Compare results across multiple cell types (e.g., cancer vs. normal cells) .
Q. How can computational modeling improve the prediction of this compound’s interaction with biological targets, such as kinase enzymes or DNA repair proteins?
Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy studies of this compound in chronic disease models?
Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate dose, bioavailability, and effect. Include metabolite profiling (e.g., phase I/II metabolites) and tissue-specific biomarker analysis .
Q. How should researchers optimize this compound’s stability in formulation studies for long-term storage or delivery?
Test lyophilization with cryoprotectants (trehalose, mannitol) and encapsulation in liposomes or cyclodextrins. Monitor degradation via accelerated stability testing (40°C/75% RH) and HPLC-UV .
Q. What integrative approaches are recommended for elucidating this compound’s multi-target mechanisms in complex diseases like cancer or neurodegeneration?
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) with pathway enrichment analysis (KEGG, Reactome). Validate using siRNA knockdown or CRISPR-Cas9 gene editing .
Methodological Guidelines
- Data Contradiction Analysis : Compare results with prior studies by standardizing experimental conditions (e.g., cell culture media, assay pH) .
- Reproducibility : Document detailed protocols for extraction, instrumentation parameters, and statistical tests (e.g., ANOVA with post-hoc Tukey) .
- Literature Synthesis : Use Boolean search strings (e.g., "this compound AND (bioavailability OR pharmacokinetics)") across PubMed, Scopus, and Web of Science to identify gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
